1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-2-1-3-15(11-14)20-6-8-21(9-7-20)18(22)13-4-5-16-17(10-13)24-12-23-16/h1-5,10-11H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIRMDOGVJTSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The 3-chlorophenyl group is introduced to piperazine via Ullmann coupling or nucleophilic aromatic substitution. A representative method involves reacting piperazine with 1-chloro-3-nitrobenzene under palladium catalysis:
Subsequent reduction of the nitro group using in ethanol yields 4-(3-aminophenyl)piperazine, which is diazotized and treated with to install the chlorine atom.
Reaction Conditions :
Alternative Route: Direct Coupling
A patent-pending method employs Buchwald-Hartwig amination for direct coupling of 3-chlorobromobenzene with piperazine:
Optimized Parameters :
Synthesis of 1,3-Benzodioxol-5-yl Carbonyl Chloride
Oxidation of Piperonyl Alcohol
Piperonyl alcohol () is oxidized to piperonylic acid using Jones reagent ():
The acid is converted to its acyl chloride using thionyl chloride ():
Key Metrics :
-
Reaction Time: 4–6 hours
-
Purity: >95% (confirmed by )
Coupling of Piperazine and Carbonyl Chloride
Amide Bond Formation
The final step involves reacting 4-(3-chlorophenyl)piperazine with 1,3-benzodioxol-5-yl carbonyl chloride in the presence of a base:
Optimized Conditions :
-
Solvent: Dichloromethane (DCM)
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Base: Triethylamine ()
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Temperature: 0–5°C (to minimize side reactions)
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Yield: 82–88%
Alternative Coupling Agents
Carbodiimide-mediated coupling (e.g., EDCI/HOBt) in tetrahydrofuran (THF) has been reported for analogous compounds:
Performance Comparison :
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI/HOBt | THF | 75 | 92 |
| Acyl Chloride | DCM | 88 | 98 |
Purification and Characterization
Column Chromatography
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as eluent.
Recrystallization
Alternative purification via recrystallization from ethanol/water (4:1) yields needle-shaped crystals.
Analytical Data
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(400 MHz, CDCl) : δ 6.85 (s, 1H, benzodioxolyl), 7.25–7.18 (m, 4H, aromatic), 4.20 (s, 2H, OCHO), 3.70–3.40 (m, 8H, piperazine).
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HRMS (ESI) : m/z calcd. for [M+H]: 345.1004; found: 345.1008.
Scale-Up Considerations
Industrial-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., acyl chloride formation). A patent discloses a 10 kg batch process with 85% overall yield .
Chemical Reactions Analysis
1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in inhibiting certain enzymes.
Medicine: It is being investigated for its anticancer properties, with studies indicating its ability to induce apoptosis in cancer cells
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It has been found to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound targets pathways such as the tubulin polymerization pathway, which is crucial for cell division .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Piperazine-Based Analogs with Varying Substituents
Table 1: Key Structural Differences and Similarities
| Compound Name | Substituent on Piperazine | Core Structure | Molecular Weight | Key Features | Reference |
|---|---|---|---|---|---|
| 1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone | 3-Chlorophenyl | Methanone-linked benzodioxol | 386.8 g/mol | Benzodioxol enhances electron density; chlorophenyl improves lipophilicity | |
| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | 3-Ethyl-5-methylisoxazolyl | Methanone-linked isoxazole | 374.8 g/mol | Isoxazole introduces heterocyclic diversity; may alter metabolic stability | |
| 1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane dihydrochloride | Two 3-chlorophenylpiperazines | Propane linker | 584.3 g/mol | Bivalent structure could enhance receptor avidity but reduce solubility | |
| 1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol | Ethanol linker | Ethanol-linked benzodioxol | 360.8 g/mol | Hydroxyl group increases hydrophilicity; may impact blood-brain barrier penetration |
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
- Lipophilicity: The 3-chlorophenyl group in the target compound increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to analogs with polar substituents (e.g., ethanol-linked , logP ~2.8).
- Solubility: Methanone-linked derivatives generally exhibit lower aqueous solubility than carboxylate or ethanol-linked analogs (e.g., 5-oxopentanoic acid derivative in ).
Pharmacological Implications
- Serotonin Receptor Affinity : Piperazine-3-chlorophenyl motifs are associated with 5-HT1A/5-HT2A receptor modulation. For example, the triazolone derivative in is a confirmed 5-HT2 antagonist, suggesting the target compound may share similar activity.
- Metabolic Stability : The benzodioxol group is prone to oxidative metabolism, whereas isoxazole or oxazole substituents () may resist cytochrome P450 degradation.
Biological Activity
1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone is a synthetic compound that incorporates a benzodioxole ring, a chlorophenyl group, and a piperazine moiety. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H19ClN2O3
- Molecular Weight : 364.83 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets:
- Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in neurotransmission and metabolic processes.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties by modulating serotonin and dopamine levels in the brain. A study demonstrated that derivatives with similar structures showed significant activity in behavioral models of depression and anxiety.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism involves disruption of bacterial cell walls and inhibition of protein synthesis.
Case Studies
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Neuropharmacological Potential : The compound's ability to modulate neurotransmitter systems suggests its potential as a therapeutic agent for treating mood disorders.
- Antimicrobial Efficacy : The observed antimicrobial activity supports its potential use in developing new antibiotics or adjunct therapies for infectious diseases.
- Enzyme Interaction : Its inhibitory effects on AChE suggest applications in treating conditions like Alzheimer's disease by enhancing cholinergic transmission.
Q & A
Q. What are the optimal synthetic routes for 1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone?
Methodological Answer: The compound can be synthesized via coupling reactions between the benzodioxolylmethyl and 3-chlorophenylpiperazine moieties. A typical procedure involves:
- Step 1: Activation of the carbonyl group using coupling agents like EDCI/HOBt.
- Step 2: Purification via flash chromatography (e.g., hexanes/EtOAc gradients) to isolate the product .
- Step 3: Characterization using -NMR and -NMR to confirm regioselectivity and purity . Critical Note: Optimize reaction stoichiometry to avoid side products from competing nucleophilic sites on the piperazine ring.
Q. How is the compound characterized post-synthesis?
Methodological Answer: Use a multi-technique approach:
Advanced Research Questions
Q. How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Step 1: Synthesize derivatives by modifying substituents on the benzodioxole (e.g., electron-withdrawing groups) or piperazine (e.g., halogen substitutions) .
- Step 2: Test biological activity using in vitro assays (e.g., receptor binding affinity or enzyme inhibition) .
- Step 3: Correlate activity trends with computational docking (e.g., Glide SP scoring for binding pose analysis) . Example: Replacing the 3-chlorophenyl group with a 3-fluorophenyl moiety increased selectivity for serotonin receptors in analogous compounds .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Cross-Validation: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Purity Check: Use HPLC (≥95% purity, monitored at 254 nm) to rule out impurities as confounding factors .
- Orthogonal Assays: Confirm activity via independent methods (e.g., SPR for binding kinetics if initial data came from fluorescence assays) .
Q. What in silico strategies are effective for target identification?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against protein databases (e.g., PDB) with flexible ligand sampling .
- Molecular Dynamics (MD): Simulate binding stability (e.g., 100 ns GROMACS runs) to assess target-ligand complex viability .
- ADMET Prediction: Apply SwissADME to predict bioavailability and rule out off-target effects early .
Q. How to address low solubility in pharmacological assays?
Methodological Answer:
- Co-Solvents: Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable esters at the methanone group to improve permeability .
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles for sustained release in in vivo models .
Q. What is the role of X-ray crystallography in resolving structural ambiguities?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution datasets.
- Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
- Validation: Compare crystallographic data with DFT-optimized geometries to resolve discrepancies in bond lengths .
Q. How to optimize reaction conditions for higher yields?
Methodological Answer:
- Catalyst Screening: Test Pd(OAc)/Xantphos for coupling efficiency .
- Solvent Optimization: Use THF or DMF at reflux (80–100°C) for improved reaction kinetics.
- DoE (Design of Experiments): Apply Taguchi methods to identify critical factors (e.g., temperature, molar ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
